1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves multiple steps. One common method includes the reaction of bis(2-bromoacetyl)phenoxy)acetamides with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol, in the presence of a catalytic amount of piperidine . This reaction typically yields the desired triazolothiadiazine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methoxyphenyl groups. Common reagents and conditions used in these reactions include ethanol, piperidine, and various oxidizing and reducing agents
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer properties, showing promising results in inhibiting the growth of breast cancer cells . Additionally, it has antimicrobial and anti-inflammatory activities, making it a potential candidate for drug development .
Mechanism of Action
The mechanism of action of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit PARP-1 and EGFR, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Comparison with Similar Compounds
Similar compounds to 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE include other triazolothiadiazine derivatives. These compounds share similar pharmacological activities but may differ in their potency and specificity. For example, compounds like 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines have been studied for their anticancer and antimicrobial properties . The uniqueness of 1-[3,6-BIS(4-METHOXYPHENYL)-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE lies in its dual inhibition of PARP-1 and EGFR, making it a potent anticancer agent .
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-[3,6-bis(4-methoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C24H24N4O4S/c1-5-19(29)22-21(15-7-11-17(31-3)12-8-15)27(20(30)6-2)28-23(25-26-24(28)33-22)16-9-13-18(32-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI Key |
AYRGVZVRDROAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)CC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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